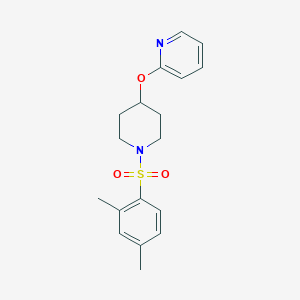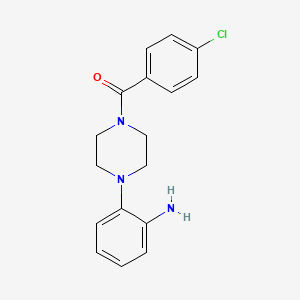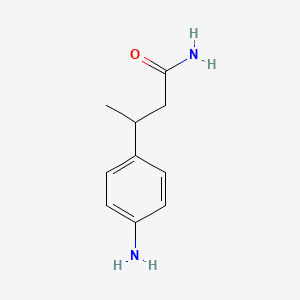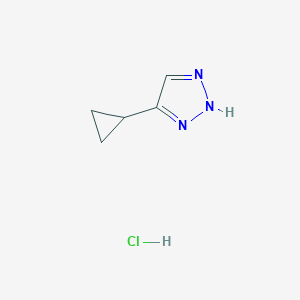
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone is not fully understood. However, it is believed that this compound acts as a psychostimulant by increasing the release of dopamine, serotonin, and noradrenaline in the brain. This compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal models. These effects include increased locomotor activity, hyperthermia, and anorexia. This compound has also been shown to produce rewarding effects, indicating its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone in lab experiments is its ability to selectively interact with various neurotransmitter systems. This allows researchers to investigate the specific effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound in lab experiments is its potential for abuse. Researchers must take precautions to prevent the misuse of this compound in their experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone. One direction is to investigate the long-term effects of this compound on behavior and cognition. Another direction is to develop analogs of this compound that have improved pharmacological properties. Finally, the potential therapeutic uses of this compound in the treatment of various neurological disorders should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to interact with various neurotransmitter systems and produce various biochemical and physiological effects. While this compound has advantages for lab experiments, researchers must take precautions to prevent its potential for abuse. There are several future directions for the study of this compound, including investigating its long-term effects and developing analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone involves the reaction between 1-benzylpiperazine and 2-chloro-1-(benzylthio)ethanone in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the synthesized this compound can be determined by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(benzylthio)ethanone has been studied for its potential use in scientific research as a tool to investigate the central nervous system. This compound has been shown to interact with various neurotransmitter systems such as dopamine, serotonin, and noradrenaline. This compound has also been used in animal models to study the effects of psychostimulants on behavior and cognition.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-22(18-26-17-20-10-5-2-6-11-20)23-13-7-12-21(14-23)16-25-15-19-8-3-1-4-9-19/h1-6,8-11,21H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIZDKUEZPEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2787909.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2787915.png)
![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)

![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2787925.png)
![12-(1H-1,2,3-benzotriazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2787926.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide](/img/structure/B2787927.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2787930.png)